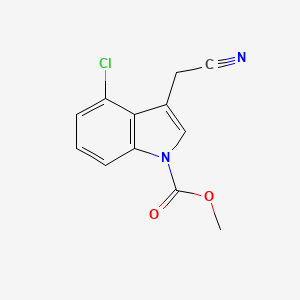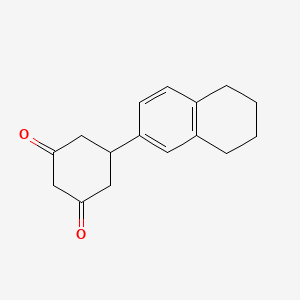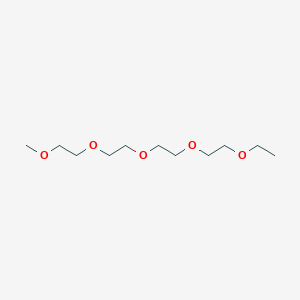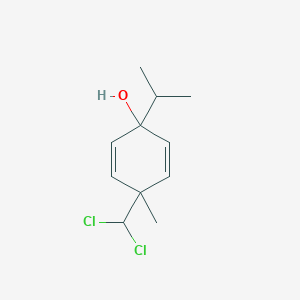![molecular formula C17H24N2O4 B14389475 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate CAS No. 90096-29-0](/img/structure/B14389475.png)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This particular compound features a piperazine ring substituted with a 4-methoxyphenyl group and an ethyl 3-oxobutanoate moiety.
Méthodes De Préparation
The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can be achieved through a multi-step process. One common method involves the reaction of 4-methoxyphenylpiperazine with ethyl acetoacetate under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the ester group is substituted with other functional groups.
Applications De Recherche Scientifique
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate include:
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate: This compound has a similar structure but with a 2-methoxyphenyl group instead of a 4-methoxyphenyl group.
2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl 3-oxobutanoate: This compound features a bromine atom on the phenyl ring, which can alter its chemical and biological properties.
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate: The presence of a chlorine atom on the phenyl ring can also influence the compound’s reactivity and activity.
These similar compounds highlight the versatility of piperazine derivatives and their potential for modification to achieve desired properties.
Propriétés
Numéro CAS |
90096-29-0 |
|---|---|
Formule moléculaire |
C17H24N2O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate |
InChI |
InChI=1S/C17H24N2O4/c1-14(20)13-17(21)23-12-11-18-7-9-19(10-8-18)15-3-5-16(22-2)6-4-15/h3-6H,7-13H2,1-2H3 |
Clé InChI |
SCLZYPRMBPHZBT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCCN1CCN(CC1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)

![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)


![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)




